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Compound of Interest

Compound Name: 2-Chloro-4-sulfamoylaniline

Cat. No.: B1348100 Get Quote

Application Notes and Protocols for the Synthesis
of Furosemide
Abstract
This document provides a detailed protocol for the synthesis of the diuretic drug furosemide,

starting from the precursor 2,4-dichloro-5-sulfamoylbenzoic acid. The synthesis involves a

nucleophilic substitution reaction with furfurylamine. This protocol is intended for researchers,

scientists, and professionals in the field of drug development and medicinal chemistry. All

quantitative data from a representative synthesis are summarized, and a detailed experimental

workflow is provided.

Introduction
Furosemide is a potent loop diuretic used in the treatment of edema associated with congestive

heart failure, liver cirrhosis, and renal disease. It functions by inhibiting the Na-K-2Cl symporter

in the thick ascending limb of the loop of Henle. The synthesis of furosemide is a common topic

in medicinal and organic chemistry, illustrating a key nucleophilic aromatic substitution reaction.

This document outlines a reliable and reproducible method for its synthesis in a laboratory

setting.
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The overall reaction for the synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid

is as follows:

Experimental Protocol
Materials and Reagents

Reagent
Molar Mass ( g/mol
)

Purity Supplier

2,4-dichloro-5-

sulfamoylbenzoic acid
272.11 98% Sigma-Aldrich

Furfurylamine 97.12 99% Acros Organics

Triethylamine 101.19 99.5% Fisher Sci

Dioxane 88.11 99.8% J.T. Baker

Hydrochloric Acid

(HCl)
36.46 37% VWR

Deionized Water 18.02 N/A In-house

Anhydrous Sodium

Sulfate
142.04 99% EMD

Equipment
Three-necked round-bottom flask (250 mL)

Reflux condenser

Magnetic stirrer with heating mantle

Dropping funnel

Thermometer

Büchner funnel and flask

pH meter or pH paper
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Standard laboratory glassware

Synthesis Procedure
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and a dropping funnel, add 2,4-dichloro-5-sulfamoylbenzoic acid

(10.0 g, 36.7 mmol) and dioxane (100 mL). Stir the mixture to dissolve the solid.

Addition of Reagents: In the dropping funnel, prepare a solution of furfurylamine (7.14 g,

73.5 mmol) and triethylamine (7.43 g, 73.5 mmol) in dioxane (25 mL).

Reaction: Add the furfurylamine and triethylamine solution dropwise to the stirred solution of

2,4-dichloro-5-sulfamoylbenzoic acid over a period of 30 minutes at room temperature.

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 101

°C) and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Cooling and Precipitation: After the reaction is complete, cool the mixture to room

temperature. Slowly pour the reaction mixture into ice-cold water (300 mL) while stirring.

Acidification: Acidify the aqueous mixture to a pH of 2-3 by the dropwise addition of

concentrated hydrochloric acid. A white precipitate of furosemide will form.

Isolation of Product: Collect the crude furosemide by vacuum filtration using a Büchner

funnel.

Washing: Wash the collected solid with cold deionized water (3 x 50 mL) to remove any

remaining salts and impurities.

Drying: Dry the purified product in a vacuum oven at 60 °C overnight to yield the final

furosemide product.

Results and Data
Yield and Characterization
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Parameter Result

Theoretical Yield 12.14 g

Actual Yield 10.5 g

Percentage Yield 86.5%

Appearance White to off-white crystalline powder

Melting Point 203-205 °C

Purity (by HPLC) >99%

¹H NMR (400 MHz, DMSO-d₆) Conforms to the structure of furosemide.

IR (KBr, cm⁻¹) Conforms to the structure of furosemide.

Workflow and Diagrams
Furosemide Synthesis Workflow
The following diagram illustrates the key steps in the laboratory synthesis of furosemide.
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Caption: Workflow for the synthesis of furosemide.

Safety Precautions
This procedure should be carried out in a well-ventilated fume hood.

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-

resistant gloves, must be worn at all times.

Dioxane is a flammable liquid and a suspected carcinogen; handle with care.
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Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

Furfurylamine is toxic and corrosive. Avoid inhalation and skin contact.

Conclusion
The described protocol provides a robust and high-yielding method for the synthesis of

furosemide. The procedure is straightforward and utilizes readily available starting materials

and reagents, making it suitable for both academic and industrial research settings. The purity

of the final product is high, as confirmed by HPLC and spectroscopic methods. Researchers

should adhere to all safety precautions outlined in this document.

To cite this document: BenchChem. [experimental procedure for furosemide synthesis from
2-Chloro-4-sulfamoylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348100#experimental-procedure-for-furosemide-
synthesis-from-2-chloro-4-sulfamoylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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